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Compound of Interest

Compound Name:

3-[(4-

Methoxyphenyl)sulfonyl]propanoic

acid

Cat. No.: B1608745 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-
Methoxyphenyl)sulfonyl]propanoic acid

Foreword: This document serves as a comprehensive technical guide on the physicochemical

properties of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid. It is designed for an audience of

researchers, medicinal chemists, and drug development professionals who require a

foundational understanding of this compound for potential synthesis, analysis, or application.

While experimental data for this specific molecule is not widely available in public literature, this

guide provides the essential theoretical framework and detailed experimental protocols

necessary for its complete characterization. The methodologies are presented with a focus on

scientific integrity, explaining the causality behind experimental choices to ensure robust and

reproducible results.

Molecular Identity and Structural Rationale
3-[(4-Methoxyphenyl)sulfonyl]propanoic acid (CAS No. 91062-23-6) is a synthetic organic

compound featuring three key functional groups that dictate its chemical behavior: a methoxy-

substituted aromatic ring, a sulfonyl group, and a terminal carboxylic acid.[1] The interplay of

these groups defines its potential as a scaffold in medicinal chemistry or materials science.

4-Methoxyphenyl Group: This moiety provides a degree of lipophilicity and engages in

aromatic interactions (e.g., π-π stacking). The methoxy group is a moderate electron-
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donating group, influencing the electronic properties of the aromatic system.

Sulfonyl Group (-SO₂-): The sulfone is a critical functional group, acting as a strong hydrogen

bond acceptor. It is metabolically stable and often used as a bioisostere for other groups. Its

strong electron-withdrawing nature can influence the acidity of adjacent protons, although in

this structure, it is separated from the carboxylic acid by an ethylene bridge.

Propanoic Acid Group: This terminal carboxylic acid is the primary acidic center of the

molecule, making the compound ionizable at physiological pH. It serves as a key site for

hydrogen bonding and salt formation, which are critical for aqueous solubility and potential

biological interactions.

Chemical Structure:

Figure 1: Functional group breakdown of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid.

Core Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of the

compound. The lack of extensive experimental data in the literature necessitates a combination

of confirmed information and computationally predicted values, which serve as essential

starting points for empirical validation.
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Property Value Source / Method
Significance in
Drug Development

CAS Number 91062-23-6 [1]

Unique chemical

identifier for regulatory

and database

tracking.

Molecular Formula C₁₀H₁₂O₅S [1]
Confirms elemental

composition.

Molecular Weight 244.26 g/mol [1]

Impacts diffusion,

molar concentration

calculations, and fits

within Lipinski's Rule

of Five.

Appearance
White to off-white

solid

Typical for similar

structures

Basic quality control

parameter.

Melting Point (°C) Not Reported
To be determined

experimentally

Indicator of purity and

lattice energy. A sharp

range suggests high

purity.

pKa ~4.0 (Predicted)
Computational

Prediction

Governs the ionization

state at physiological

pH (7.4), critically

affecting solubility,

absorption, and

receptor binding.

LogP (o/w) ~1.5 (Predicted)
Computational

Prediction

Measures lipophilicity,

predicting membrane

permeability and

potential for oral

absorption.

Aqueous Solubility Not Reported To be determined

experimentally

A critical factor for

formulation and

bioavailability.
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Expected to be pH-

dependent due to the

carboxylic acid.

Experimental Workflows for Characterization
This section provides validated, step-by-step protocols for determining the key physicochemical

properties. The inclusion of system suitability and validation checks is critical for ensuring the

trustworthiness of the generated data.

Protocol for Melting Point Determination (Capillary
Method)
Rationale: This method is a simple yet powerful tool for assessing the purity of a crystalline

solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the

melting point range.

Methodology:

Calibration: Verify the performance of the melting point apparatus using certified standards

with melting points bracketing the expected range (e.g., benzophenone, 48-50°C; caffeine,

235-237°C).

Sample Preparation: Finely crush a small sample of the compound to a dry powder. Pack the

powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard

surface.

Measurement:

Place the capillary tube into the heating block of the apparatus.

Set a rapid heating ramp (10-20°C/min) to approach the expected melting point.

Once within 20°C of the expected melting point, reduce the ramp rate to a slow, controlled

1-2°C/min. This ensures thermal equilibrium between the sample and the thermometer.

Record the temperature at which the first droplet of liquid is observed (T_onset).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record the temperature at which the last solid particle melts (T_clear).

Reporting: Report the result as a range (T_onset – T_clear). The experiment should be

performed in triplicate to ensure reproducibility.

Caption: Workflow for accurate melting point determination.

Protocol for Aqueous Solubility (Shake-Flask Method)
Rationale: The equilibrium shake-flask method is the gold-standard for determining

thermodynamic solubility. It is crucial for predicting how a compound will behave in aqueous

media, a prerequisite for any biological application. For an ionizable compound like this,

determining solubility at multiple pH values (e.g., pH 2.0, 7.4) is essential.

Methodology:

System Preparation: Prepare buffers at the desired pH values (e.g., pH 2.0 HCl/KCl buffer,

pH 7.4 phosphate buffer).

Equilibration:

Add an excess amount of the solid compound to a glass vial containing a known volume of

the pH buffer. "Excess" is critical to ensure a saturated solution is formed.

Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled

environment (e.g., 25°C or 37°C) for 24-48 hours. This duration is necessary to ensure

true thermodynamic equilibrium is reached.

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to

settle by gravity for 1-2 hours. To ensure complete removal of solids, withdraw the

supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF).

Quantification:

Accurately dilute the filtered supernatant with a suitable mobile phase.

Quantify the concentration of the dissolved compound using a validated High-Performance

Liquid Chromatography (HPLC) method with a UV detector.
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Calculate the concentration against a multi-point calibration curve prepared from a stock

solution of the compound in an organic solvent (e.g., acetonitrile or methanol).

Validation: Visually inspect the solid material at the bottom of the vial after the experiment. If

it has changed form (e.g., become amorphous or changed crystal habit), it may indicate the

formation of a different solid-state form, which should be noted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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